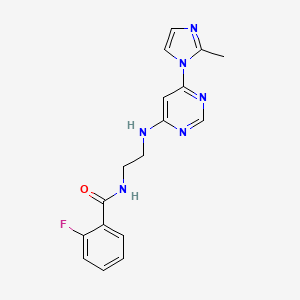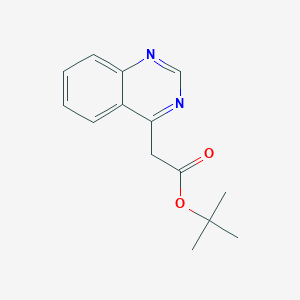
tert-Butyl Quinazoline-4-acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound tert-Butyl Quinazoline-4-acetate is not directly mentioned in the provided papers; however, the papers discuss various quinazoline derivatives and their synthesis, which can be related to the tert-Butyl Quinazoline-4-acetate structure. Quinazoline derivatives are a significant class of nitrogen-containing heterocycles that are found in numerous pharmacologically active compounds .
Synthesis Analysis
The synthesis of quinazoline derivatives can be achieved through different methods involving tert-butyl groups. For instance, tert-butyl nitrite has been used as a mediator in the radical cyclization of tetrazole amines and alkynes to form tetrazolo[1,5-a]quinolines under mild conditions without external additives . Another approach involves the reaction of quinazoline-3-oxides with primary amines using tert-butyl hydroperoxide as an oxidant to produce quinazolin-4(3H)-ones . Additionally, tert-butyl nitrite serves as an oxidant and a N1 synthon in a multicomponent reaction leading to the formation of fused quinolines and isoquinolines . These methods highlight the versatility of tert-butyl groups in the synthesis of quinazoline derivatives.
Molecular Structure Analysis
The molecular structure of quinazoline derivatives is characterized by a bicyclic system containing two nitrogen atoms at positions 1 and 3 of the quinazoline ring. The presence of tert-butyl groups in these compounds can influence their steric and electronic properties, potentially affecting their reactivity and biological activity .
Chemical Reactions Analysis
Quinazoline derivatives can undergo various chemical reactions. For example, the reaction of isatoic anhydride with benzyl azides in the presence of potassium tert-butoxide leads to the formation of quinazolin-4(3H)-one derivatives . Tert-butyl peroxybenzoate mediates the functionalization of N-propargyl aromatic amine derivatives to synthesize 3-alkylated quinolines through a radical addition/cyclization reaction . Furthermore, aziridination of alkenes using quinazolinone derivatives in the presence of titanium(IV) tert-butoxide has been reported to proceed diastereoselectively .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazoline derivatives are influenced by their molecular structure and substituents. The introduction of tert-butyl groups can affect the solubility, melting point, and stability of these compounds. The presence of tert-butyl groups can also impact the electronic properties of the quinazoline ring, which may alter the compound's reactivity and interaction with biological targets .
科学的研究の応用
Quinazoline Derivatives in Medicinal Chemistry
Quinazoline derivatives are critical in medicinal chemistry due to their extensive biological activities. They form an essential class of fused heterocycles found in over 200 naturally occurring alkaloids. Researchers have been motivated to introduce various bioactive moieties into the quinazoline nucleus, creating new potential medicinal agents. Novel quinazoline derivatives have demonstrated antibacterial activity against pathogens such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. The challenge of solubility remains significant in the journey from a compound to a drug, highlighting the importance of bioavailability in combating antibiotic resistance (Tiwary et al., 2016).
Anticancer Applications
Quinazoline derivatives have shown promise in cancer treatment, with numerous patents and articles focusing on their discovery and development as anticancer drugs. These compounds have exhibited the ability to inhibit EGFR and other therapeutic protein targets, making them versatile in targeting various proteins involved in cancer pathways. The development of novel quinazoline compounds as anticancer drugs remains a promising field due to their extensive applications and structural diversity (Ravez et al., 2015).
Optoelectronic Materials
In addition to their medicinal applications, quinazoline derivatives are also explored for their potential in optoelectronic materials. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has been valuable for creating novel materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. These materials are of interest for applications in nonlinear optical materials and colorimetric pH sensors, highlighting the versatility of quinazoline derivatives beyond pharmacology (Lipunova et al., 2018).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
tert-butyl 2-quinazolin-4-ylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-14(2,3)18-13(17)8-12-10-6-4-5-7-11(10)15-9-16-12/h4-7,9H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBIOXNNTEMJFHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=NC=NC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl Quinazoline-4-acetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

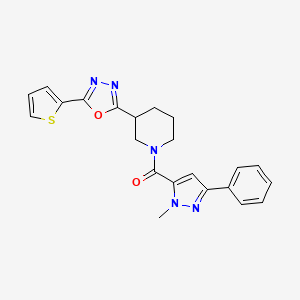
![N-(2-fluorophenyl)-2-((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)acetamide](/img/structure/B2501512.png)

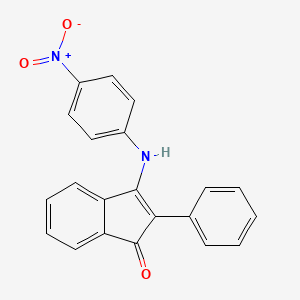
![2-[[2-[2-(furan-2-ylmethylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-[(4-methylphenyl)methyl]butanamide](/img/structure/B2501515.png)
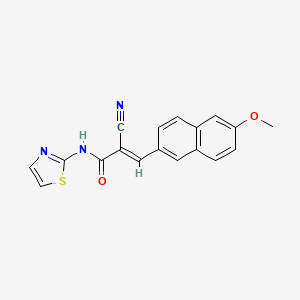
![2-[[5-(2,5-dimethylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2501517.png)
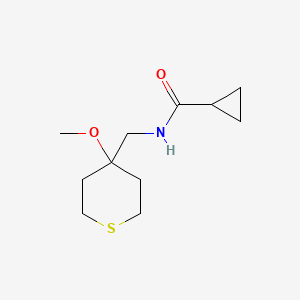
![(Z)-methyl 3-allyl-2-((3-methoxy-2-naphthoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2501521.png)
![2-(2-(Dimethylamino)ethyl)-1-(4-ethoxyphenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2501523.png)
![1-Tert-butyl-N-[(1S)-1-cyanoethyl]-5-ethylpyrazole-4-carboxamide](/img/structure/B2501526.png)
![N~5~-(4-fluoro-2-methylphenyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2501527.png)
![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(2-((benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)ethanone](/img/structure/B2501530.png)
